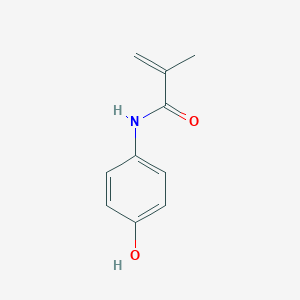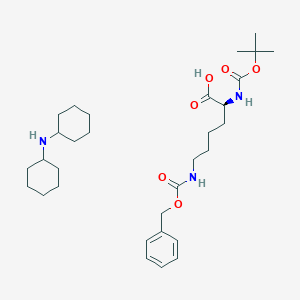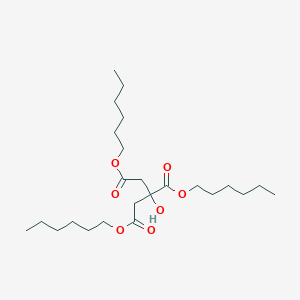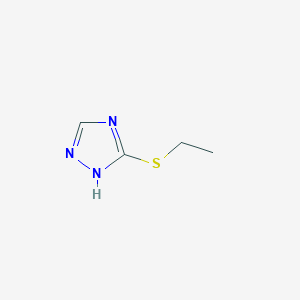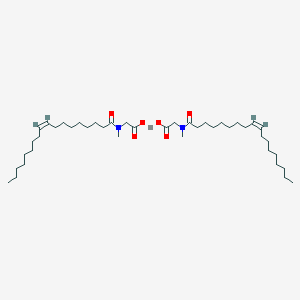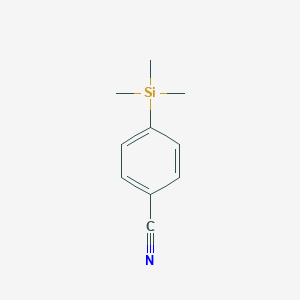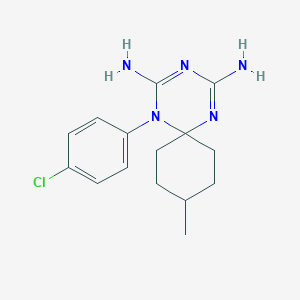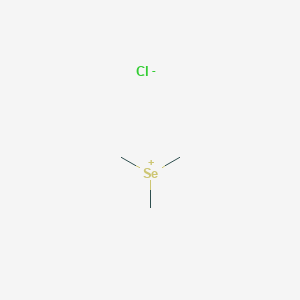
Selenonium, trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenonium, trimethyl-, chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the selenonium family, which is a group of organic compounds that contain selenium atoms.
Wissenschaftliche Forschungsanwendungen
Selenonium, trimethyl-, chloride has several scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in several chemical reactions, including the reduction of aldehydes and ketones.
Wirkmechanismus
The mechanism of action of selenonium, trimethyl-, chloride is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions due to the presence of the selenium atom.
Biochemische Und Physiologische Effekte
Selenonium, trimethyl-, chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using selenonium, trimethyl-, chloride in lab experiments is its ability to act as a catalyst in chemical reactions. However, its toxicity at high concentrations can be a limitation.
Zukünftige Richtungen
There are several future directions for research on selenonium, trimethyl-, chloride. One direction is to study its potential as a therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders. Another direction is to investigate its potential as a catalyst for the synthesis of new compounds. Additionally, research can be conducted to determine the optimal concentration of selenonium, trimethyl-, chloride for use in lab experiments.
Synthesemethoden
Selenonium, trimethyl-, chloride can be synthesized by reacting trimethylsilyl chloride with selenium dioxide in the presence of a base. The reaction produces selenoxide, which is then reduced with trimethylphosphine to form selenonium, trimethyl-, chloride.
Eigenschaften
CAS-Nummer |
18987-38-7 |
|---|---|
Produktname |
Selenonium, trimethyl-, chloride |
Molekularformel |
C3H9ClSe |
Molekulargewicht |
159.53 g/mol |
IUPAC-Name |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
Kanonische SMILES |
C[Se+](C)C.[Cl-] |
Verwandte CAS-Nummern |
25930-79-4 (Parent) |
Synonyme |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



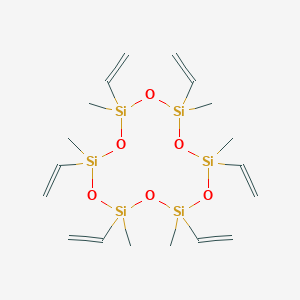
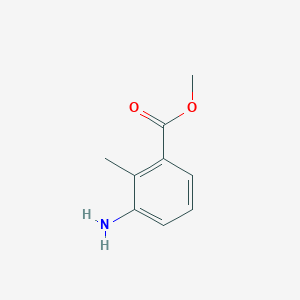
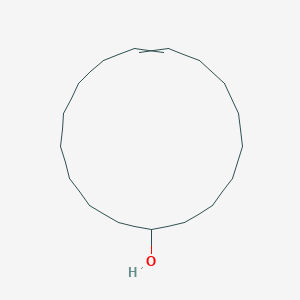
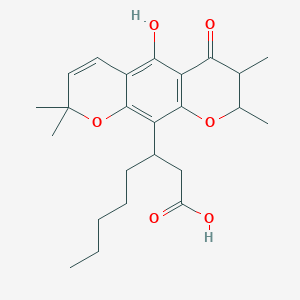
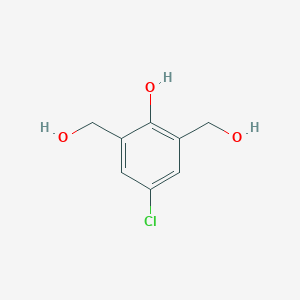
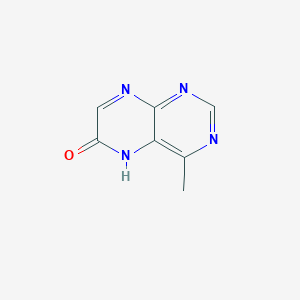
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
